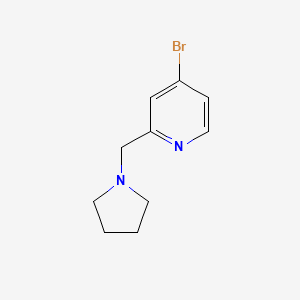
4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine
Vue d'ensemble
Description
4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is a chemical compound with the molecular formula C10H13BrN2 . It has a molecular weight of 227.1 g/mol . The IUPAC name for this compound is 4-bromo-2-(1-pyrrolidinyl)pyridine .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is 1S/C9H11BrN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 . The canonical SMILES string is C1CCN(C1)C2=NC=CC(=C2)Br .Physical And Chemical Properties Analysis
4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine has a molecular weight of 227.10 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . It has one rotatable bond . The topological polar surface area is 16.1 Ų .Applications De Recherche Scientifique
Antimicrobial Activity
4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine and its derivatives have been explored for their antimicrobial properties. For instance, a study conducted by Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile and evaluated their antimicrobial activity against a variety of bacteria. The minimal inhibitory concentration values of these compounds ranged from 6.2 to 100 µg/mL, indicating significant antimicrobial potential (Bogdanowicz et al., 2013).
Synthesis of Complex Molecules
The compound has been utilized in the synthesis of complex molecules with potential applications in various fields. Tovee et al. (2010) reported the reaction of 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine with dipicolylamine to yield a compound with potential applications in metal-binding. This study highlights the versatility of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine in synthesizing novel compounds (Tovee et al., 2010).
Suzuki Cross-Coupling Reaction
4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine has been employed in Suzuki cross-coupling reactions, a pivotal method in organic chemistry for forming carbon-carbon bonds. Ahmad et al. (2017) used a palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives, demonstrating the compound's utility in advanced organic synthesis (Ahmad et al., 2017).
Lewis Base Applications
The compound also finds applications in the creation of Lewis bases. Kleoff et al. (2019) adapted syntheses of electron-rich, dialkylamino-substituted terpyridines, where 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine played a key role. These synthesized compounds were predicted to have high methyl cation affinities, indicating their potential as super Lewis bases (Kleoff et al., 2019).
Synthesis of Anticancer Intermediates
This compound is also significant in synthesizing intermediates for anticancer drugs. Zhang et al. (2018) developed a high-yield synthetic method for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for small molecule anticancer drugs, derived from 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (Zhang et al., 2018).
Propriétés
IUPAC Name |
4-bromo-2-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-4-12-10(7-9)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXESNRIBGMVUGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Fluorophenyl)methyl]-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B1401001.png)
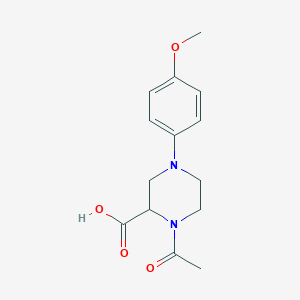
![[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1401005.png)
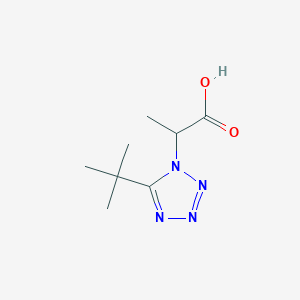

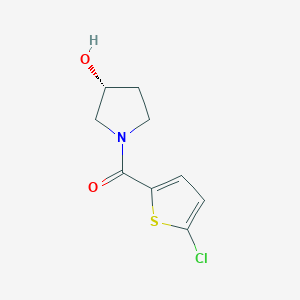
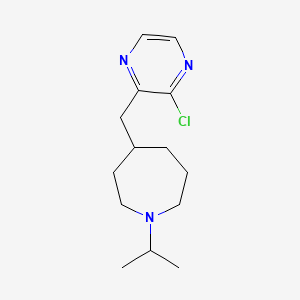
![(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B1401014.png)
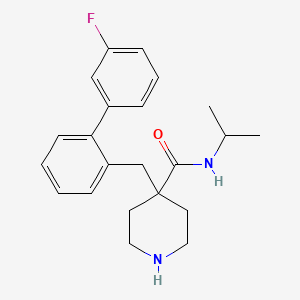
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1401017.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1401018.png)
![Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)oxy]butanoate](/img/structure/B1401020.png)
acetate](/img/structure/B1401021.png)
![2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1401023.png)